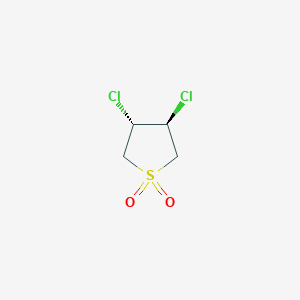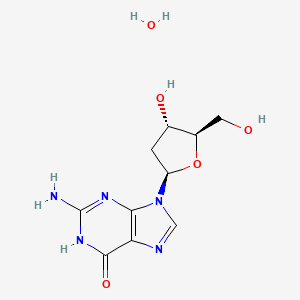
3-Amino-N,N-dimethyl-4-nitroaniline
Übersicht
Beschreibung
3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H11N3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of nitro compounds like 3-Amino-N,N-dimethyl-4-nitroaniline can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 3-Amino-N,N-dimethyl-4-nitroaniline consists of N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis
Nitro compounds are known to be toxic and many methods have been developed to reduce nitro groups . The reaction of nitro compounds can be represented as: R − NO 2 + 6H ⊕ + 6e ⊖ → RNH 2 + 2H 2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline include its molecular weight, density, melting point, boiling point, and toxicity .Wissenschaftliche Forschungsanwendungen
Non-Linear Optical (NLO) Materials
3-Amino-N,N-dimethyl-4-nitroaniline: serves as an aromatic intermediate and a model compound for studying the structure of NLO organic materials. Researchers investigate its nonlinear optical properties, which are crucial for applications like frequency conversion, optical switching, and data communication. The nitro and amino groups contribute to its NLO behavior, making it a valuable candidate for designing advanced optical devices .
Safety and Hazards
Wirkmechanismus
Mode of Action
As a nitroaniline derivative, it may undergo enzymatic reduction to form reactive intermediates that can bind to cellular macromolecules .
Biochemical Pathways
Given its structural similarity to other nitroaniline compounds, it may be involved in pathways related to oxidative stress and enzymatic reduction .
Result of Action
Given its structural similarity to other nitroaniline compounds, it may induce oxidative stress and cause cellular damage .
Eigenschaften
IUPAC Name |
1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOMXLUNDWLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942896 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N-dimethyl-4-nitroaniline | |
CAS RN |
2069-71-8 | |
| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


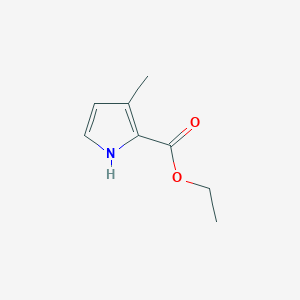
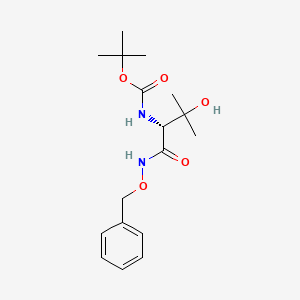

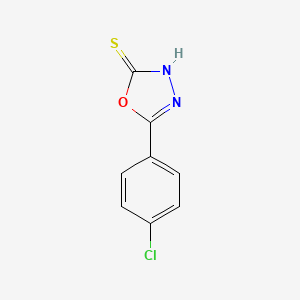

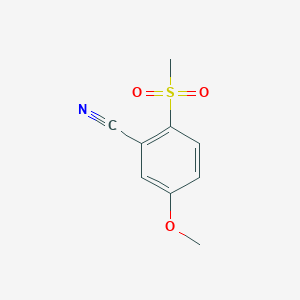
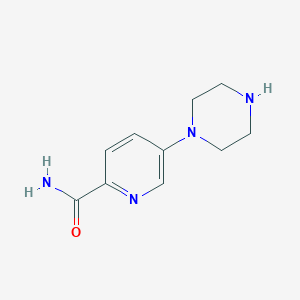
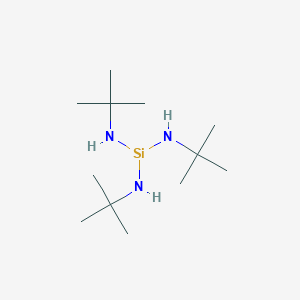
![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)
